N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide
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Overview
Description
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a thiophene ring, a hydroxyphenyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the hydroxyphenyl group, and the final coupling with the oxalamide moiety. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Coupling with Oxalamide Moiety: This final step can be carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxalamide derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide: This compound is unique due to its specific combination of functional groups.
N1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-N2-(2-methoxybenzyl)acetamide: Similar structure but with an acetamide moiety instead of oxalamide.
N1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-N2-(2-methoxybenzyl)urea: Similar structure but with a urea moiety.
Uniqueness
The uniqueness of this compound lies in its oxalamide moiety, which imparts specific chemical and biological properties that are distinct from its analogs.
Properties
IUPAC Name |
N'-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-18-10-6-5-9-16(18)13-23-21(26)22(27)24-14-17-11-12-19(29-17)20(25)15-7-3-2-4-8-15/h2-12,20,25H,13-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYLWLWPRZKPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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